3-Chloro-4-methoxycinnamic acid

Descripción general

Descripción

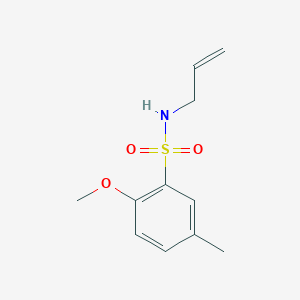

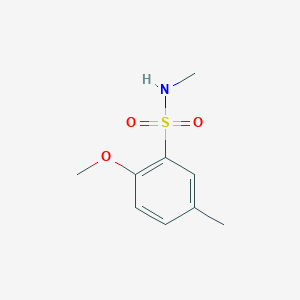

3-Chloro-4-methoxycinnamic acid is a chemical compound with the molecular formula C10H9ClO3 . It has an average mass of 212.630 Da and a mono-isotopic mass of 212.024017 Da .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxycinnamic acid consists of a cinnamic acid core with a chlorine atom at the 3rd position and a methoxy group at the 4th position on the phenyl ring . The SMILES string representation is COc1ccc(\C=C\C(O)=O)cc1Cl .Physical And Chemical Properties Analysis

3-Chloro-4-methoxycinnamic acid is a solid compound . It has an empirical formula of C10H9ClO3, a CAS Number of 58236-76-3, and a molecular weight of 212.63 .Aplicaciones Científicas De Investigación

Cancer Research

Cinnamic acid derivatives have been studied for their potential as agents against various types of cancer. They may work by inhibiting cancer cell growth and inducing apoptosis .

Diabetes Management

These compounds have shown promise in diabetes management by stimulating insulin secretion, improving pancreatic β-cell functionality, and enhancing glucose uptake .

Antimicrobial Activity

Research has indicated that cinnamic acid derivatives can act against microbial infections, providing a potential pathway for new antibiotic developments .

Tuberculosis Treatment

There is potential for these derivatives to be used in the treatment of tuberculosis, offering an alternative to traditional medications .

Malaria Prevention

Studies suggest that cinnamic acid derivatives could be effective in preventing malaria, adding to the arsenal against this life-threatening disease .

Psoroptic Acariasis Treatment

Some derivatives have been evaluated for their efficacy against Psoroptes cuniculi, a mite causing Psoroptic acariasis, showing promising results .

Antioxidant Properties

Cinnamic acid derivatives like ferulic acids have been found to improve cell viability and increase the expression of endogenous antioxidant enzymes .

Hypolipidemic Effects

These compounds may also have hypolipidemic activities, contributing to the management of lipid disorders and cardiovascular health .

Each application is backed by extensive research demonstrating the diverse biological activities displayed by cinnamic acid derivatives. For detailed studies and technical documents, you can refer to resources such as Sigma-Aldrich and Santa Cruz Biotechnology which provide technical documents and peer-reviewed papers related to these compounds.

Safety and Hazards

3-Chloro-4-methoxycinnamic acid is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJKQJQLDOHDW-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methoxycinnamic acid | |

CAS RN |

58236-76-3 | |

| Record name | 3-Chloro-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-methylacetamide](/img/structure/B427207.png)

![N-(tert-butyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427211.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427215.png)

![4-{[4-(1-Azepanylcarbonyl)-1-piperidinyl]sulfonyl}-2-chlorophenyl methyl ether](/img/structure/B427216.png)

![N-(4-phenoxyphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427218.png)

![2-[methyl(2-naphthylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B427221.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427222.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B427224.png)

![N-[2-(phenylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427227.png)

![N,N-diethyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B427229.png)